molecular formula C13H11BrClNOS B14918024 2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide

2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide

Cat. No.: B14918024
M. Wt: 344.65 g/mol
InChI Key: RKKCITASGGEOKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide is a chemical compound with the molecular formula C13H11BrClNOS. This compound is characterized by the presence of a bromine atom, a chlorothiophene moiety, and a benzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide typically involves the following steps:

    Thiophene Derivatization: The chlorothiophene moiety is synthesized separately.

    Coupling Reaction: The brominated benzamide is then coupled with the chlorothiophene derivative under specific reaction conditions, often involving a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Scaling up the reaction conditions to industrial levels.

    Purification: Using techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The bromine and chlorothiophene moieties play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,2,2-trichloro-1-hydroxy-ethyl)benzamide
  • 5-Chloro-2-thienylboronic acid

Uniqueness

2-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)benzamide is unique due to its specific combination of bromine, chlorothiophene, and benzamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C13H11BrClNOS

Molecular Weight

344.65 g/mol

IUPAC Name

2-bromo-N-[1-(5-chlorothiophen-2-yl)ethyl]benzamide

InChI

InChI=1S/C13H11BrClNOS/c1-8(11-6-7-12(15)18-11)16-13(17)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,16,17)

InChI Key

RKKCITASGGEOKO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.